An In-depth Technical Guide to DT2216: A PROTAC Targeting Bcl-xL for Degradation
An In-depth Technical Guide to DT2216: A PROTAC Targeting Bcl-xL for Degradation
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DT2216, a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, chemical biology, and targeted protein degradation.
Introduction to DT2216
DT2216 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Bcl-xL, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading Bcl-xL, DT2216 offers a therapeutic strategy to overcome the resistance to apoptosis often observed in cancer cells that overexpress this key survival protein. A significant advantage of DT2216 is its reduced toxicity to platelets compared to traditional Bcl-xL inhibitors, a consequence of the low expression of VHL in these anucleated cell fragments.[1]
Chemical Structure and Physicochemical Properties
DT2216 is a complex molecule composed of a ligand that binds to Bcl-xL, a ligand for the VHL E3 ligase, and a chemical linker that connects the two moieties.
Table 1: Physicochemical Properties of DT2216
| Property | Value | Reference(s) |
| Molecular Formula | C₇₇H₉₆ClF₃N₁₀O₁₀S₄ | [2] |
| Molecular Weight | 1542.4 g/mol | [2] |
| CAS Number | 2365172-42-3 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. | [3] |
Synthesis of DT2216
The synthesis of DT2216 is a multi-step process. While the full detailed protocol is found in the supplementary information of Khan et al., Nature Medicine, 2019, a general overview involves the synthesis of the Bcl-xL-binding moiety, the VHL ligand, and the linker, followed by their sequential coupling. The Bcl-xL targeting component is derived from the well-known Bcl-2 family inhibitor, navitoclax (ABT-263).
A detailed, step-by-step synthesis protocol is beyond the scope of this guide. For the complete, detailed synthesis, readers are directed to the supplementary materials of the primary literature.[1][2]
Biological Activity
Binding Affinity
DT2216 exhibits high binding affinity for Bcl-xL and Bcl-2. The binding affinities, expressed as inhibition constants (Ki), have been determined using AlphaScreen assays.
Table 2: Binding Affinities of DT2216 and Navitoclax (ABT-263) to Bcl-2 Family Proteins
| Compound | Bcl-xL Ki (nM) | Bcl-2 Ki (nM) | Bcl-W Ki (nM) | Reference(s) |
| DT2216 | 7.9 | 1.8 | 13.6 | [1] |
| Navitoclax (ABT-263) | 0.9 | 0.2 | 1.5 | [1] |
In Vitro Degradation and Cytotoxicity
DT2216 induces potent and selective degradation of Bcl-xL in various cancer cell lines, leading to apoptosis. The efficacy of degradation is often quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ). The cytotoxic effect is measured by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
Table 3: In Vitro Activity of DT2216 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Bcl-xL DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀/IC₅₀ (nM) | Reference(s) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 63 | 90.8 | 52 | [1] |
| H146 | Small Cell Lung Cancer | ~10 | >90 | ~100 | [4] |
| H211 | Small Cell Lung Cancer | ~10 | >90 | ~150 | [4] |
| H1059 | Small Cell Lung Cancer | ~100 | ~80 | ~500 | [4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | - | - | 2 | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | - | - | >1000 | [6] |
| SUP-T1 | T-cell Acute Lymphoblastic Leukemia | >1000 | - | >1000 | [5] |
In Vivo Activity and Pharmacokinetics
DT2216 has demonstrated significant anti-tumor activity in various xenograft models of both hematologic and solid tumors.[1][5] It is metabolically stable and exhibits favorable pharmacokinetic properties for in vivo studies via intraperitoneal (i.p.) or intravenous (i.v.) injection, though it is not orally bioavailable.[1] A single i.p. injection of 15 mg/kg in mice resulted in sustained intratumoral concentrations of DT2216 above its cellular EC₅₀ for over a week, leading to a prolonged reduction in Bcl-xL expression.[1]
Table 4: Pharmacokinetic Parameters of DT2216 in Mice
| Parameter | Value | Route of Administration | Reference(s) |
| Half-life (t₁/₂) | ~110 h (plasma) | i.v. (2 mg/kg) | |
| Bioavailability | Not orally bioavailable | p.o. | [1] |
| Tumor Penetration | Achieves effective concentrations in tumor xenografts | i.p. (15 mg/kg) | [1] |
Signaling Pathways and Mechanism of Action
Bcl-xL in the Apoptotic Signaling Pathway
Bcl-xL is a key anti-apoptotic protein that resides on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a critical step in the intrinsic apoptosis pathway.
Mechanism of Action of DT2216
DT2216 functions as a PROTAC, a molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.
Experimental Protocols
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.
Protocol:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Allow cells to adhere overnight (for adherent cell lines).
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Treat cells with various concentrations of DT2216 or vehicle control (e.g., DMSO).
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Add 20 µL of MTS reagent to each well.
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Incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Protein-Protein Binding (AlphaScreen) Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.
Protocol:
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Prepare a reaction mixture containing biotinylated Bcl-xL protein, GST-tagged VHL-ElonginB-ElonginC (VBC) complex, and varying concentrations of DT2216 in assay buffer.
-
Incubate the mixture to allow for binding and ternary complex formation.
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Add streptavidin-coated donor beads and anti-GST acceptor beads.
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Incubate in the dark to allow bead-protein binding.
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Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the binding of the competitor (DT2216).
Western Blotting for Bcl-xL Degradation
Western blotting is used to quantify the levels of Bcl-xL protein in cells following treatment with DT2216.
Conclusion
DT2216 represents a promising therapeutic agent that leverages the PROTAC technology to selectively degrade Bcl-xL in cancer cells while sparing platelets. Its potent in vitro and in vivo activity, coupled with a favorable safety profile concerning thrombocytopenia, makes it a compelling candidate for further clinical development in the treatment of Bcl-xL-dependent malignancies. This technical guide provides a foundational understanding of DT2216 for researchers and clinicians interested in this novel therapeutic modality.
References
- 1. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. explorationpub.com [explorationpub.com]
